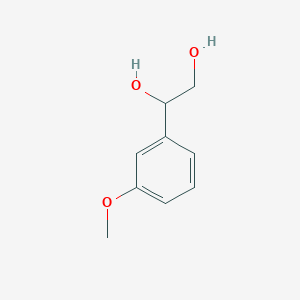

1-(3-Methoxyphenyl)ethane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEELBVBCHQSTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Methoxyphenyl Ethane 1,2 Diol

Established Synthetic Routes to 1-(3-Methoxyphenyl)ethane-1,2-diol

Multiple reliable pathways have been established for the synthesis of this compound, each starting from different precursors and employing distinct reaction mechanisms.

Catalytic asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. acs.org The Sharpless Asymmetric Dihydroxylation is a landmark example of this transformation, utilizing osmium tetroxide (OsO₄) as the catalyst, a stoichiometric reoxidant, and a chiral ligand derived from cinchona alkaloids. acs.orgrsc.org

The general mechanism involves the reaction of an alkene with the osmium catalyst in the presence of a chiral ligand to form an osmate ester, which is then hydrolyzed to yield the diol and regenerate the catalyst. acs.org The choice of chiral ligand, typically from the AD-mix-α or AD-mix-β formulations, dictates which enantiomer of the diol is produced. For the synthesis of this compound, the precursor is 3-vinylanisole.

The reaction is typically performed under catalytic conditions in a solvent system like tert-butyl alcohol and water. u-tokyo.ac.jp The rate of the reaction can exhibit saturation kinetics, indicating that the reaction proceeds through a catalyst-substrate complex. u-tokyo.ac.jp The efficiency and enantioselectivity of the dihydroxylation are influenced by the structure of the alkene substrate and the specific chiral ligand used. u-tokyo.ac.jp

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation

| Catalyst System | Alkene Substrate | Reoxidant | Chiral Ligand Class | Product |

|---|---|---|---|---|

| K₂OsO₂(OH)₄ / K₃Fe(CN)₆ | 3-Vinylanisole | Potassium Ferricyanide | (DHQ)₂-PHAL or (DHQD)₂-PHAL | (R)- or (S)-1-(3-Methoxyphenyl)ethane-1,2-diol |

Data synthesized from general principles of Sharpless AD. acs.orgu-tokyo.ac.jpyork.ac.uk

An alternative route to 1,2-diols is through the ring-opening of an epoxide precursor. For the target molecule, this involves the synthesis and subsequent hydrolysis of 2-(3-methoxyphenyl)oxirane. nih.gov The epoxidation of the parent alkene, 3-vinylanisole, can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through a modified Radzishevsky-Payne reaction involving the oxidative hydrolysis of unsaturated nitriles. sciforum.net

Once the epoxide is formed, the oxirane ring can be opened via hydrolysis under either acidic or basic conditions to yield the diol. The opening of the epoxide ring is a regioselective process. According to Krasusky's rule, in aminolysis or hydrolysis, the nucleophile attacks the less substituted carbon of the oxirane ring. sciforum.net Enzymatic hydrolysis has also been employed for the enantio-selective opening of related phenyl-substituted epoxides, offering a pathway to optically active diols. google.comgoogleapis.comjst.go.jp For instance, lipases have been used for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, demonstrating the potential for enzymatic strategies in achieving stereocontrol. google.comgoogleapis.com

The formation of the carbon skeleton of this compound can be achieved through the addition of organometallic reagents to carbonyl precursors. One prominent example is the pinacol (B44631) coupling reaction, which involves the reductive dimerization of an aldehyde or ketone. The pinacol coupling of 3-methoxybenzaldehyde (B106831), promoted by low-valent titanium or other reducing agents, yields 1,2-bis(3-methoxyphenyl)ethane-1,2-diol. rsc.orgunibo.it While this produces a C-C bond between two aromatic units, the underlying principle of carbonyl addition is central.

A more direct synthesis of the target diol could involve the addition of a one-carbon nucleophile to an α-hydroxy aldehyde or the addition of a hydroxymethyl anion equivalent to 3-methoxybenzaldehyde. The Nozaki-Hiyama-Kishi reaction, which uses organochromium species generated in situ, is a valuable method for coupling aldehydes with halides. thieme-connect.de This methodology allows for the addition of various organic halides to aldehydes using catalytic amounts of chromium. thieme-connect.de

The reduction of an α-hydroxyketone, specifically 2-hydroxy-1-(3-methoxyphenyl)ethan-1-one, provides a direct route to this compound. This transformation involves the reduction of the ketone functional group to a secondary alcohol.

Various reducing agents can be employed for this purpose, including common metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction if the adjacent carbon atom is also a stereocenter. The reduction of related α-hydroxyacetophenones is a well-established transformation in organic synthesis. For example, research on 1-(2-hydroxy-3-methoxyphenyl)ethanone (B43215) notes that reduction reactions can convert it into corresponding alcohols.

Stereochemical Control in Synthesis of this compound

Controlling the stereochemistry—the three-dimensional arrangement of atoms—is a critical aspect of synthesizing molecules with multiple stereocenters like this compound. This involves strategies that selectively produce one diastereomer or enantiomer over others.

Diastereoselective synthesis aims to produce a specific diastereomer (e.g., syn or anti) of a molecule. For 1,2-diols, this control is often achieved in reactions that create the two adjacent stereocenters simultaneously.

The pinacol coupling of 3-methoxybenzaldehyde is an excellent example of a diastereoselective reaction. Research has shown that photoredox pinacol coupling can be highly diastereoselective. For instance, the coupling of 3-methoxybenzaldehyde promoted by certain photocatalysts can lead to the formation of 1,2-bis(3-methoxyphenyl)ethane-1,2-diol with a high diastereomeric ratio (d.r.), often favoring the d,l (or syn) pair over the meso (or anti) isomer. rsc.orgunibo.it One study reported a d.r. of >20:1 for this transformation. rsc.org The diastereoselectivity can be influenced by factors such as the catalyst, solvent, and temperature, which can stabilize one transition state over another. acs.org

Table 2: Diastereoselectivity in Pinacol Coupling of 3-Methoxybenzaldehyde

| Reaction Type | Catalyst / Conditions | Substrate | Product | Diastereomeric Ratio (d/l : meso) | Reference |

|---|---|---|---|---|---|

| Photoredox Pinacol Coupling | Titanium Complex / Red-Absorbing Dye | 3-Methoxybenzaldehyde | 1,2-bis(3-methoxyphenyl)ethane-1,2-diol | >20:1 | rsc.org |

Enantioselective Synthesis and Absolute Configuration Determination

The synthesis of specific enantiomers (single mirror-image forms) of this compound is crucial for applications where stereochemistry dictates biological activity or chemical utility. The primary method employed for this purpose is asymmetric dihydroxylation.

A notable method involves the osmium-catalyzed asymmetric dihydroxylation of a precursor molecule, 3-benzyloxy-4-methoxystyrene, which is later debenzylated to yield the desired diol enantiomers. tandfonline.comresearchgate.net This reaction, known as the Sharpless asymmetric dihydroxylation, utilizes chiral ligands to direct the addition of two hydroxyl (-OH) groups across the double bond of the starting alkene, creating a chiral diol with a high degree of enantiomeric purity. researchgate.net The choice of the chiral ligand, typically a derivative of a cinchona alkaloid, determines which of the two possible enantiomers is formed. For example, using AD-mix-α generally yields one enantiomer, while AD-mix-β produces the other. researchgate.net

The determination of the absolute configuration (the actual three-dimensional arrangement of atoms) of the synthesized enantiomers is a critical step. This is often achieved by comparing the sign of the specific optical rotation ([α]D) of the synthesized compound with values reported in scientific literature for a known standard. rsc.org A positive (+) or negative (-) sign of rotation corresponds to a specific enantiomer, typically designated as (R) or (S). For instance, in the synthesis of similar 1,2-diols, the (S,S) configuration was confirmed by a negative optical rotation value, which was the opposite of the positive value reported for the (R,R) enantiomer. rsc.org

Table 1: Enantioselective Synthesis of Vicinal Diols via Asymmetric Dihydroxylation

| Starting Material | Catalyst System | Chiral Ligand | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 3-Benzyloxy-4-methoxystyrene | Osmium-based | Not specified | Enantiomers of 1-(3-Hydroxy-4-methoxyphenyl)ethane-1,2-diol | Not specified | tandfonline.com, researchgate.net |

| Ethyl (E)-3-(4-benzyloxy-3-methoxyphenyl)acrylate | AD-mix-α / AD-mix-β | (DHQ)2-PHAL / (DHQD)2-PHAL | (2R,3S) / (2S,3R) | >92% | researchgate.net |

| Benzoin | Talaromyces flavus (microbial reduction) | N/A | (S)-α-Hydroxyketone | >99% | rsc.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of compounds like this compound. This involves the use of less hazardous solvents and more sustainable catalyst systems.

Development of Eco-Friendly Reaction Media

A significant focus of green synthesis is the replacement of conventional volatile organic compounds (VOCs) with more benign reaction media. unito.it While specific examples for this compound are emerging, general green solvent strategies are highly applicable to its synthesis, particularly in the dihydroxylation of the corresponding styrene (B11656) derivative.

Polyethylene Glycol (PEG): PEG has been successfully used as a reusable solvent medium for various organic reactions, including palladium-catalyzed C-C bond formations like the Heck reaction. acs.org Its low toxicity, biodegradability, and ability to be recycled make it an attractive alternative to traditional solvents. For diol synthesis, PEG could serve as the reaction medium for the dihydroxylation step, potentially allowing for easy separation of the product and recycling of the solvent and catalyst. researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds, such as choline (B1196258) chloride and urea, that form a liquid at a much lower temperature than the individual components. nih.gov They are often biodegradable, have low vapor pressure, and can act as both the solvent and a catalyst. nih.gov Their use has been demonstrated in the synthesis of various heterocyclic compounds, and their application could streamline the synthesis of diols by enhancing reaction rates and simplifying purification. nih.gov

Glycerol (B35011): As a non-toxic, biodegradable, and readily available byproduct of biodiesel production, glycerol is a promising green solvent. researchgate.net Its high polarity and unique hydrogen-bonding capabilities can enhance reactivity in many transformations. It has been used for the one-pot synthesis of naphtho[2,3-e] tandfonline.comoxazine-5,10-diones, demonstrating its potential for facilitating multi-component reactions under mild conditions. researchgate.net

Catalyst Systems for Enhanced Sustainability

The development of sustainable catalysts focuses on using earth-abundant metals, metal-free systems, and catalysts that can be easily recovered and reused.

Metal-Free Catalysis: A significant advance is the synthesis of diols from CO2 and epoxides under metal-free conditions. acs.org Using N-tetrabutylammonium fluoride (B91410) (TBAF) as a catalyst and a hydrosilane as a reducing agent, cyclic carbonates formed from epoxides and CO2 can be converted to the corresponding diols in excellent yields (e.g., 93% for propylene (B89431) glycol) at atmospheric pressure and without a separate solvent. acs.org This approach offers a direct route to diols from a renewable carbon source. Another metal-free method involves the dioxygenation of alkenes using tert-butyl nitrite (B80452) and N-hydroxylamines. acs.org

Table 2: Comparison of Green Synthesis Strategies

| Green Principle | Method/Medium | Advantages | Potential Application to Diol Synthesis | Reference |

|---|---|---|---|---|

| Eco-Friendly Media | Polyethylene Glycol (PEG) | Reusable, low toxicity, biodegradable | Solvent for dihydroxylation reaction | acs.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, low vapor pressure, can act as catalyst | Combined solvent and catalyst system | nih.gov | |

| Glycerol | Non-toxic, renewable, enhances reactivity | Solvent for one-pot synthesis from styrene precursors | researchgate.net | |

| Sustainable Catalysis | Metal-Free (TBAF) | Avoids toxic/expensive metals, uses CO2 | Synthesis from the corresponding epoxide and CO2 | acs.org |

| Reusable Nanocatalysts (e.g., Pd on Fe3O4) | Easy recovery and reuse, reduces waste | Catalyst for precursor synthesis steps | acs.org |

Chemical Reactivity and Derivatization of 1 3 Methoxyphenyl Ethane 1,2 Diol

Reactions Involving the Vicinal Diol Moiety

The vicinal diol is a versatile functional group, susceptible to a variety of reactions including esterification, etherification, the formation of cyclic acetals and ketals, oxidation, and reduction.

The hydroxyl groups of 1-(3-methoxyphenyl)ethane-1,2-diol can undergo esterification with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding mono- or di-esters. epa.gov The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution to yield an ester and hydrochloric acid, which is neutralized by the base. scielo.org.mx

Etherification can be achieved through methods like the Williamson ether synthesis. tdl.orgskemman.isorganic-chemistry.org This involves deprotonating the diol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. skemman.islibretexts.org Given the two hydroxyl groups, a mixture of mono- and di-ethers can be expected, with the product distribution controllable by the stoichiometry of the reagents.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Mono- or Di-ester |

| Etherification | Alkyl halide (e.g., Methyl iodide), Base (e.g., Sodium hydride) | Mono- or Di-ether |

In the presence of an acid catalyst, this compound can react with aldehydes and ketones to form cyclic acetals and ketals, respectively. youtube.comsmolecule.com These five-membered rings, known as dioxolanes, are formed through a reversible reaction. masterorganicchemistry.comsemanticscholar.org The use of a diol like this compound is advantageous for forming cyclic acetals, which are generally more stable than their acyclic counterparts. skemman.isbldpharm.com The reaction is typically driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. skemman.is

The oxidation of this compound can proceed via several pathways, depending on the oxidizing agent used. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate will cleave the carbon-carbon bond of the vicinal diol, a reaction known as the Malaprade reaction. arctomsci.comenaminestore.combldpharm.com This oxidative cleavage results in the formation of two carbonyl compounds. In the case of this compound, this would yield 3-methoxybenzaldehyde (B106831) and formaldehyde. Current time information in Bangalore, IN.

Alternatively, selective oxidation without C-C bond cleavage can yield α-hydroxy ketones. researchgate.netstanford.edu Catalytic systems, such as those based on palladium or organotin compounds, can facilitate the oxidation of one of the hydroxyl groups to a ketone while leaving the other intact. researchgate.netstanford.edursc.org

The reduction of the benzylic alcohol in this compound can be achieved under specific conditions. For instance, reduction of benzylic alcohols to the corresponding alkanes can be carried out using reagents like hypophosphorous acid with iodine or hydriodic acid. jocpr.comresearchgate.netresearchgate.net This would result in the formation of 1-(3-methoxyphenyl)ethanol.

As mentioned in section 3.1.2, the most common cyclization reaction involving the vicinal diol moiety is the formation of dioxolanes through reaction with aldehydes or ketones. thieme-connect.decdnsciencepub.com This acid-catalyzed reaction is a key method for protecting the diol functionality during other chemical transformations. bldpharm.com The formation of these cyclic ketals is a reversible process, and the dioxolane ring can be removed by treatment with aqueous acid. semanticscholar.org

Reactions Involving the Methoxyphenyl Moiety

The methoxy (B1213986) group on the phenyl ring significantly influences its reactivity, primarily in electrophilic aromatic substitution reactions.

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. nih.govacs.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making the ring more nucleophilic. youtube.comnih.gov Consequently, this compound is expected to undergo electrophilic substitution, such as Friedel-Crafts acylation, preferentially at the positions ortho and para to the methoxy group.

In a Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For this compound, acylation would be expected to occur at the 2-, 4-, and 6-positions of the phenyl ring. The diol functionality would likely require protection, for example as a dioxolane, prior to carrying out the Friedel-Crafts reaction to prevent side reactions with the Lewis acid.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Phenyl Ring | Directive Effect of Methoxy Group | Expected Reactivity |

| 2 | Ortho | Activated |

| 4 | Para | Activated |

| 5 | Meta | - |

| 6 | Ortho | Activated |

A specific research finding for this compound includes its characterization by ¹H NMR spectroscopy, which shows distinct signals for the aromatic and diol protons, confirming its structure. For instance, the proton on the carbon bearing the secondary alcohol typically appears as a multiplet, while the primary alcohol protons give rise to another distinct set of signals.

Modifications of the Methoxy Group (e.g., Demethylation)

The methoxy group (-OCH₃) on the phenyl ring is a key site for chemical modification, most notably through demethylation to yield a phenolic hydroxyl group (-OH). This transformation is critical as it can significantly alter the molecule's properties and downstream reactivity. A variety of reagents have been developed for the O-demethylation of aryl methyl ethers, many of which are applicable to this compound. researchgate.net

Common methods for this transformation involve the use of strong Brønsted acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃). researchgate.netacs.org Boron tribromide, in particular, is a highly effective reagent for cleaving aryl methyl ethers. For example, in the synthesis of complex heterocyclic structures, a 3-methoxyphenyl (B12655295) moiety can be efficiently converted to a 3-hydroxyphenyl group using BBr₃ in a dichloromethane (B109758) solvent at low temperatures. nih.gov Another approach involves using iodocyclohexane (B1584034) in a solvent like N,N-Dimethylformamide (DMF), which generates HI in situ to effect the demethylation under reflux conditions. researchgate.net The choice of reagent often depends on the presence of other functional groups in the molecule to ensure selective cleavage of the desired ether. researchgate.net

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to 0°C | nih.gov |

| Iodocyclohexane | N,N-Dimethylformamide (DMF), Reflux | researchgate.net |

| Aluminum Chloride (AlCl₃) | Toluene, 100°C | acs.org |

| Hydrobromic Acid (HBr) | Aqueous solution, Reflux | researchgate.net |

Application of this compound as a Synthetic Building Block

The structural attributes of this compound make it a valuable building block in organic synthesis. sigmaaldrich.com The presence of multiple functional groups provides several handles for constructing larger, more intricate molecular frameworks. acs.org Its utility is demonstrated in its role as a precursor for complex molecules, an intermediate in the formation of heterocyclic systems, and as a potential monomer for creating polymeric materials. Related isomers, such as 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG), are also recognized for their use as synthetic intermediates. cymitquimica.com

Precursor in Complex Molecule Synthesis (e.g., Natural Product Analogues)

The methoxyphenyl-diol scaffold is a structural motif found in or used to create analogues of biologically active natural products. While direct examples using the 3-methoxy isomer are specific, the general utility of methoxyphenyl-containing precursors is well-documented in the synthesis of complex molecules. For instance, related methoxyphenyl compounds serve as key starting materials in the multi-step synthesis of hydrochrysene-diols, which are analogues of estrogen. researchgate.net In such syntheses, the methoxy group is often carried through several steps before being demethylated in the final stages to yield the active diol product. researchgate.net Similarly, the synthesis of potent cytotoxic epidithiodiketopiperazines, a class of complex heterocyclic natural product analogues, has utilized a para-methoxyphenyl-substituted building block to construct the core structure. acs.org These examples underscore the potential of this compound as a precursor for accessing structurally diverse and biologically relevant molecules.

| Precursor Type | Target Molecule Class | Significance | Reference |

|---|---|---|---|

| p-Methoxyphenyl derivative | Hydrochrysene-diols | Synthesis of estrogen analogues | researchgate.net |

| p-Methoxyphenyl building block | Epidithiodiketopiperazines | Synthesis of cytotoxic natural product analogues | acs.org |

| (3-Methoxyphenyl)boronic acid | Bi-aryl structures for molecular motors | Construction of functional molecular systems | acs.org |

Intermediate in Heterocyclic Compound Formation

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. uomus.edu.iqopenmedicinalchemistryjournal.com The 3-methoxyphenyl group is a common feature in the synthesis of complex heterocyclic systems. A notable application involves the use of precursors containing the 3-methoxyphenyl moiety to produce 4a-aryldecahydroisoquinolines. google.com These complex structures are morphine analogues, highlighting the importance of the specific substitution pattern on the aromatic ring for achieving the desired molecular architecture and biological activity. google.com The synthesis pathway leverages the 3-methoxyphenyl group as a foundational component that is incorporated into the final heterocyclic framework through cyclization reactions. google.com The diol functionality on this compound provides additional reactive sites that can be exploited to form fused ring systems, such as dihydrobenzofurans, through intramolecular cyclization reactions. researchgate.net

Scaffold for Polymeric Architectures

In materials science, a scaffold refers to a porous structure that can support the growth of tissues or act as a framework for new materials. rsc.org Diols are fundamental monomers in the synthesis of various polymers, including polyesters and polycarbonates, through step-growth polymerization. Given its 1,2-diol structure, this compound could theoretically serve as a monomeric building block for creating novel polymeric architectures.

The two hydroxyl groups can react with difunctional compounds, such as dicarboxylic acids or their derivatives (e.g., acyl chlorides), to form polyester (B1180765) chains. Similarly, reaction with phosgene (B1210022) or its equivalents would lead to the formation of polycarbonates. The pendant 3-methoxyphenyl group would become a recurring side chain along the polymer backbone, influencing the material's physical and chemical properties, such as its solubility, thermal stability, and refractive index. While the use of diols in creating hyperbranched polymers and other complex architectures is established, specific examples employing this compound as a monomer for polymeric scaffolds are not prominently featured in available literature. researchgate.net However, its structure is well-suited for such applications, representing an area for potential future research. psu.edu

| Polymer Type | Co-monomer Required | Linkage Formed |

|---|---|---|

| Polyester | Dicarboxylic acid or Diacyl chloride | Ester (-O-CO-) |

| Polycarbonate | Phosgene or Diphenyl carbonate | Carbonate (-O-CO-O-) |

| Polyether | Dihalide (via Williamson ether synthesis) | Ether (-O-) |

| Polyurethane | Diisocyanate | Urethane (-O-CO-NH-) |

Bio Organic and Mechanistic Investigations of 1 3 Methoxyphenyl Ethane 1,2 Diol

In Vitro Biochemical Investigations

In vitro studies provide a foundational understanding of a compound's biochemical behavior by isolating specific biological components, such as enzymes or cells, in a controlled laboratory setting.

The interaction of 1-(3-Methoxyphenyl)ethane-1,2-diol with various enzymes is crucial for understanding its synthesis and degradation within biological systems. While this specific molecule is not extensively studied, data on analogous structures allow for informed inferences regarding its enzymatic processing.

Key enzyme classes likely to interact with this diol include:

Epoxide Hydrolases: A primary route for the formation of vicinal diols in vivo is through the action of epoxide hydrolases on an epoxide precursor. Specifically, microsomal epoxide hydrolase (mEH, EC 3.3.2.9) is a key hepatic enzyme that catalyzes the hydrolytic opening of epoxide rings to form the corresponding trans-dihydrodiols. genome.jpqmul.ac.ukkegg.jp It is plausible that this compound is a product of mEH activity on a precursor, 3-methoxystyrene oxide, which would be formed via Cytochrome P450-mediated oxidation of 3-vinylanisole. nih.gov

Alcohol Dehydrogenases (ADHs) and Other Oxidoreductases: Enzymes from the oxidoreductase class are capable of interconverting alcohols and carbonyl compounds. Studies on structurally related 1-phenylethane-1,2-diols have demonstrated that microbial oxidoreductases, for instance from Candida parapsilosis, can perform regio- and enantioselective oxidation of the diol to the corresponding α-hydroxy ketone. rsc.org The presence of a methoxy (B1213986) substituent on the phenyl ring has been shown to influence the rate of these enzymatic conversions. rsc.org Conversely, carbonyl reductases can catalyze the reduction of α-hydroxy acetophenones to produce chiral 1,2-diols, indicating that ADHs can utilize these structures as substrates. d-nb.infouni-duesseldorf.de

Bacterial Metabolic Enzymes: Research on bacterial metabolism has identified related diol structures as intermediates. For example, 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol was detected during the metabolism of ferulic acid by Bacillus subtilis, suggesting that bacterial enzymatic pathways are capable of synthesizing or degrading phenyl-ethane-1,2-diol structures. researchgate.net

Table 1: Potential Enzymes Involved in the Metabolism of this compound

| Enzyme Class | Potential Role | Substrate/Product Relationship | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | Formation of Precursor | Oxidizes 3-vinylanisole to 3-methoxystyrene oxide. | nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Formation of Diol | Hydrolyzes 3-methoxystyrene oxide to this compound. | qmul.ac.ukkegg.jp |

| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | Can oxidize the diol to an α-hydroxy ketone or reduce the ketone to the diol. | rsc.orguni-duesseldorf.de |

| Catechol-O-methyltransferase (COMT) | Degradation (Analog) | Metabolizes related catechol structures, suggesting a potential role in degrading demethylated metabolites. | nih.govnih.gov |

Direct receptor binding assays specifically for this compound are not extensively reported in the public domain literature. idrblab.net However, the structural motifs present in the molecule—a substituted phenyl ring and hydroxyl groups—are common features in compounds known to interact with various receptors.

The methoxyphenyl group is a feature in ligands for several receptors, including dopaminergic and serotonergic systems. unisi.itacs.org The hydroxyl groups of the diol moiety can participate in hydrogen bonding, a critical interaction for ligand binding to a receptor's active site. While specific targets for this compound have not been identified, developing a structure-activity relationship (SAR) profile would be a necessary step to explore its potential as a receptor ligand. researchgate.net Without dedicated binding studies, any potential receptor interaction remains speculative.

Phenolic compounds are well-known modulators of cellular redox environments. The mechanisms by which this compound may interact with cells likely involve the modulation of reactive oxygen species (ROS).

Compounds with phenolic and diol functionalities can exert dual effects:

Antioxidant Effects: By donating a hydrogen atom from a hydroxyl group, the compound can neutralize free radicals, thereby reducing cellular oxidative stress. This activity can protect cellular components, such as lipids, from peroxidation. Studies on other 1,2-diols have shown they can decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in cell-based systems like Saccharomyces cerevisiae. cumhuriyet.edu.tr

Pro-oxidant Effects: Under certain conditions, phenolic compounds can participate in redox cycling, leading to the generation of ROS. This can induce a state of oxidative stress, potentially triggering cellular defense mechanisms or, at higher concentrations, apoptotic pathways. cumhuriyet.edu.tr

The balance between these effects can influence critical cellular signaling pathways. For instance, the Nrf2/Keap1 pathway, a master regulator of the antioxidant response, is often modulated by phenolic compounds. nih.govnih.gov By altering the intracellular ROS levels, this compound could potentially influence the expression of Nrf2-dependent antioxidant and detoxifying enzymes. Furthermore, ROS are key signaling molecules in processes like inflammation and programmed cell death, suggesting that this compound could have wider-ranging effects on cellular behavior. nih.gov

The antioxidant capacity of phenolic compounds can be quantified using cell-free chemical assays. These assays measure the ability of a compound to scavenge stable synthetic radicals. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

Common assays for evaluating such activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The degree of color change is proportional to the antioxidant capacity. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation (ABTS•+) is blue-green. In the presence of an antioxidant, it is reduced, causing a loss of color. acs.orgmdpi.com This assay is applicable over a wide pH range and can be used for both hydrophilic and lipophilic compounds.

Studies on compounds with structures similar to this compound have demonstrated significant free radical scavenging activity in these assays. The phenolic hydroxyl group is the primary site of radical scavenging, forming a more stable phenoxyl radical. The activity is often compared to standard antioxidants like ascorbic acid or Trolox, with results expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

Table 2: Representative Antioxidant Activity Data for Phenolic Compounds in Cell-Free Assays

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Ascorbic Acid (Standard) | ABTS | 41.84 | acs.org |

| Ascorbic Acid (Standard) | DPPH | 90.10 | acs.org |

| Related Phenolic Diol | DPPH | ~25 | |

| This compound | DPPH/ABTS | Data not specifically reported, but activity is expected based on structure. | Inferred from |

In Vivo Studies in Model Organisms (Non-Human)

In vivo studies investigate the effects and metabolic fate of a compound within a whole, living organism, providing insights into its systemic behavior.

While no studies have exclusively tracked the metabolic fate of this compound, extensive research on the closely related compound 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) in mice provides a strong predictive model. nih.govnih.gov MOPEG is a principal metabolite of norepinephrine (B1679862) in the central nervous system, and its formation and turnover are well-characterized. nih.govnih.gov

Based on this and general xenobiotic metabolism, the biotransformation of this compound in an animal model would likely proceed as follows:

Phase I Metabolism: As mentioned previously, the compound itself is likely a Phase I metabolite. If a precursor like 3-vinylanisole were administered, it would first be oxidized by Cytochrome P450 enzymes (CYPs) to form 3-methoxystyrene oxide. This epoxide intermediate is then hydrolyzed by microsomal epoxide hydrolase (mEH) to yield this compound. qmul.ac.uknih.gov Further Phase I reactions could include O-demethylation of the methoxy group by CYP enzymes to create a catechol structure, 1-(3,4-dihydroxyphenyl)ethane-1,2-diol (DOPEG), which is also a known catecholamine metabolite. nih.gov

Phase II Metabolism: The hydroxyl groups of the diol are susceptible to conjugation reactions. These reactions increase water solubility and facilitate excretion. The most common pathways would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), to form glucuronide and sulfate (B86663) conjugates, respectively.

The turnover rate of these metabolites can be estimated by measuring their disappearance after inhibiting key metabolic enzymes. For example, studies in mice have used monoamine oxidase (MAO) inhibitors to measure the turnover of related catecholamine metabolites. nih.govnih.gov

Table 3: Predicted Metabolic Pathways for this compound in Animal Models

| Metabolic Phase | Reaction | Enzymes Involved | Resulting Product | Reference |

|---|---|---|---|---|

| Phase I | Epoxidation (of precursor) | Cytochrome P450 (CYP) | 3-Methoxystyrene oxide | nih.gov |

| Phase I | Hydrolysis | Microsomal Epoxide Hydrolase (mEH) | This compound | qmul.ac.ukkegg.jp |

| Phase I | O-Demethylation | Cytochrome P450 (CYP) | 1-(3,4-Dihydroxyphenyl)ethane-1,2-diol (DOPEG) | nih.govnih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | Inferred |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate | Inferred |

Interaction with Specific Biological Systems and Pathways in Animal Models

While direct in-vivo studies on the biological interactions and pathway modulations of this compound in animal models are not extensively documented in publicly available literature, research on structurally related guaiacol (B22219) derivatives provides insights into its potential pharmacological effects. Guaiacol and its analogues have been investigated for their therapeutic potential in various conditions, particularly those involving inflammation and oxidative stress. researchgate.net

For instance, studies on guaiacol derivatives have shown their potential to modulate pathways associated with cardiovascular diseases. researchgate.net Some derivatives have been observed to impact lipid profiles and reduce atherosclerotic plaque burden in animal models. researchgate.net Another area of investigation for related compounds is their effect on diabetic complications. For example, the combination of gigantol (B150167) and syringic acid, both of which share structural similarities with methoxyphenyl compounds, has been studied for its ability to prevent diabetic cataracts in rat models by inhibiting the aldose reductase pathway and subsequent sorbitol accumulation. nih.gov

Furthermore, research into the metabolites of methoxychlor, which can include hydroxylated and methoxylated phenyl structures, has revealed interactions with hormonal pathways. These studies, conducted in cellular models, indicate that such compounds can interact with estrogen and androgen receptors, suggesting that methoxyphenyl compounds could potentially influence endocrine signaling pathways. nih.gov It is important to note that these findings are on related, but distinct, molecules and direct evidence for this compound is not yet established.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for derivatives of this compound are limited. However, SAR studies of other aryl ethane-1,2-diol and guaiacol derivatives can provide a framework for predicting how modifications to this compound might influence its biological activity.

A study on 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters revealed that the di-ester configuration is crucial for their chemoreversal activity in multi-drug resistant cancer cells. nih.gov This suggests that the ethane-1,2-diol backbone serves as a scaffold, and the nature of the ester groups significantly impacts the compound's potency. For example, the bis-trimethoxybenzoyl derivative was found to be highly active. nih.gov This highlights the importance of the substituents on the diol moiety.

In the context of guaiacol derivatives, SAR studies have indicated that the position of substituents on the phenyl ring is a key determinant of biological activity. tandfonline.com For instance, in some biological assays, a para-substituent on the phenyl ring is favored for activity. tandfonline.com Furthermore, the number and type of substituent groups on the benzene (B151609) ring of guaiacol compounds have a significant influence on their reactivity and potential biological effects. tandfonline.com

The following table summarizes SAR findings for related compound classes, which may offer predictive insights for future studies on this compound derivatives.

| Compound Class | Key SAR Findings | Reference |

| 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters | Di-ester structure is critical for chemoreversal activity. Aromatic esters generally show higher activity than aliphatic ones. | nih.gov |

| Guaiacol Derivatives | The position of substituents on the phenyl ring influences biological activity, with para-substitution often being favorable. The number and nature of substituents affect reactivity. | tandfonline.com |

| Methoxychlor Metabolites | The presence and position of hydroxyl and methoxy groups on the phenyl ring, as well as the nature of the ethanediol-like backbone, determine the interaction with estrogen and androgen receptors. | nih.gov |

Impact of Stereochemistry on Biological Interactions

The stereochemistry of vicinal diols is known to be a critical factor in their biological interactions. While specific studies on the stereoisomers of this compound are not available, research on other chiral diols demonstrates the profound impact of stereochemistry on their pharmacological profiles.

For example, in a study of 1,3-diol derivatives of curcuminoids, a significant difference in antioxidant activity was observed between the racemic and meso diastereomers. researchgate.net This underscores that the spatial arrangement of the hydroxyl groups and other substituents can dramatically affect how a molecule interacts with its biological target. The conformational effects, which are dictated by the stereochemistry, are also an essential factor in determining biological activity. mdpi.com

The selective synthesis and isomerization of vicinal diols are areas of active research, highlighting the importance of accessing specific stereoisomers for biological evaluation. nih.govacs.org For instance, methods have been developed for the stereoselective editing of vicinal diols, allowing for the conversion of cis-diols to trans-diols, which can be crucial for achieving desired biological effects. nih.govacs.org

Given that this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers, (R)-1-(3-Methoxyphenyl)ethane-1,2-diol and (S)-1-(3-Methoxyphenyl)ethane-1,2-diol. It is highly probable that these enantiomers will exhibit different biological activities, as is common for chiral molecules. However, without empirical data, the specific nature of these differences remains speculative.

Role of Functional Group Modifications on Mechanistic Activity

The modification of functional groups in molecules structurally related to this compound has been shown to significantly alter their mechanistic activity. The two primary functional groups in the parent molecule are the methoxy group on the phenyl ring and the two hydroxyl groups of the diol moiety.

Modification of the Methoxy Group: The methoxy group can influence the electronic properties and lipophilicity of the molecule. In studies of guaiacol derivatives, the presence and position of the methoxy group are critical for their antioxidant and enzyme-inhibiting properties. tandfonline.comresearchgate.net For example, the conversion of a hydroxyl group to a methoxy group, or vice versa, can impact the molecule's ability to donate a hydrogen atom, which is a key mechanism for its antioxidant activity. researchgate.net

Modification of the Diol Group: The vicinal diol is a key feature that can be modified to alter biological activity. As seen in the study of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters, esterification of the diol hydroxyls led to potent chemoreversal agents. nih.gov The nature of the esterifying group was found to be a determinant of the potency and mechanism of action. nih.gov Furthermore, the diol can be a site for other modifications, such as etherification or replacement with other functional groups, which would be expected to have a profound impact on the molecule's biological profile.

The following table outlines potential modifications to the functional groups of this compound and their predicted impact on mechanistic activity, based on studies of related compounds.

| Functional Group | Modification | Predicted Impact on Mechanistic Activity | Reference |

| Methoxy Group | Demethylation to a hydroxyl group | May alter antioxidant mechanism and receptor binding affinity. | tandfonline.comresearchgate.net |

| Methoxy Group | Positional Isomerization (e.g., to 2- or 4-methoxy) | Likely to change receptor selectivity and metabolic stability. | tandfonline.com |

| Diol Hydroxyls | Esterification | Can introduce new pharmacophoric features and alter prodrug characteristics. | nih.gov |

| Diol Hydroxyls | Etherification | May increase lipophilicity and affect interactions with biological targets. | - |

| Diol Hydroxyls | Oxidation to an aldehyde or carboxylic acid | Would significantly change the chemical properties and likely lead to a different biological activity profile. |

It is crucial to reiterate that these predictions are based on findings from structurally analogous compounds, and dedicated research on this compound is necessary to confirm these hypotheses.

Computational and Theoretical Chemistry of 1 3 Methoxyphenyl Ethane 1,2 Diol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-(3-Methoxyphenyl)ethane-1,2-diol at the molecular level. These methods allow for a detailed examination of its three-dimensional structure, the subtle interplay of intramolecular forces, and its electronic characteristics.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond of the ethane-1,2-diol moiety and the bond connecting the phenyl ring to this aliphatic chain. For the parent compound, ethane-1,2-diol, studies have shown that the gauche conformation is more stable than the anti conformation by approximately 2.3 kcal/mol. vaia.com This preference is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups. vaia.comtorvergata.itmdpi.com This stabilizing interaction is a key feature in the conformational preference of related 1,2-diol systems.

Table 1: Predicted Conformational Preferences in Ethane-1,2-diol Derivatives

| Derivative | Most Stable Conformer | Key Intramolecular Interaction |

| Ethane-1,2-diol | gauche | Intramolecular H-bond (OH···OH) vaia.comtorvergata.itmdpi.com |

| 2-Methoxyethan-1-ol | gauche | Weaker intramolecular H-bond torvergata.itmdpi.com |

| This compound | Predicted to be gauche | Intramolecular H-bond (OH···OH) |

This table is generated based on theoretical principles and data from related compounds.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide valuable information about the electronic structure and reactivity of this compound. researchgate.net Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For aromatic compounds, the HOMO is often located on the phenyl ring, while the LUMO may be distributed over the ring or electron-withdrawing groups. The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Descriptor | Predicted Characteristics for this compound |

| HOMO Energy | Relatively high, indicating potential for electron donation from the phenyl ring. |

| LUMO Energy | Relatively low, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, indicating reasonable chemical stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms, positive potential around hydroxyl hydrogens. |

This table is generated based on established principles of quantum chemistry.

Molecular Docking and Simulation Studies

Molecular docking and dynamics simulations are powerful computational tools for investigating the potential interactions of this compound with biological macromolecules, providing insights into its possible mechanisms of action and behavior in solution. torvergata.it

Molecular docking predicts the preferred binding orientation of a ligand to a protein target. While specific docking studies for this compound are not widely reported, studies on structurally similar compounds can provide valuable inferences. For instance, docking studies on other small molecules with hydroxyl and methoxy functionalities often reveal the importance of hydrogen bonding and hydrophobic interactions in ligand-protein binding. arabjchem.org The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, while the phenyl ring and methoxy group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. These interactions are crucial for understanding its potential as, for example, an enzyme inhibitor or a receptor agonist/antagonist.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound in a solvent environment, typically water. torvergata.itmdpi.com These simulations provide a more realistic picture of the molecule's behavior compared to in vacuo quantum chemical calculations. MD simulations can reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds in the presence of solvent molecules, and the solvent's influence on the conformational equilibrium. For ethane-1,2-diol and its derivatives, MD simulations have confirmed the prevalence of the gauche conformation even in solution, although the strength and lifetime of the intramolecular hydrogen bond may be affected by competing interactions with water molecules. torvergata.itmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

In a hypothetical QSAR study on a series of 1-phenyl-ethane-1,2-diol analogues, various molecular descriptors would be calculated to quantify their structural and physicochemical properties. These descriptors could include:

Electronic descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents on the phenyl ring.

Hydrophobic descriptors: The partition coefficient (logP), which measures the compound's lipophilicity.

Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a mathematical model that relates these descriptors to the observed biological activity. For example, a QSAR model for anticonvulsant activity might reveal that electron-donating groups on the phenyl ring and a moderate level of lipophilicity are beneficial for activity. Such a model would be invaluable for the rational design of new, more potent analogues.

Table 3: Common Descriptors in QSAR Studies of Related Compounds

| Descriptor Type | Example | Relevance |

| Electronic | Hammett constants (σ) | Influence on binding to biological targets. nih.gov |

| Hydrophobic | Partition coefficient (logP) | Affects membrane permeability and distribution. nih.gov |

| Steric | Molar refractivity (MR) | Impact on the fit within a receptor's binding site. nih.gov |

| Topological | Connectivity indices | Describe molecular branching and shape. |

This table is generated based on common practices in QSAR modeling.

Advanced Analytical Methodologies in the Research of 1 3 Methoxyphenyl Ethane 1,2 Diol

Spectroscopic Techniques for Structural Elucidation of Derivatives and Metabolites

Spectroscopy is fundamental to determining the precise atomic and molecular structure of 1-(3-Methoxyphenyl)ethane-1,2-diol. Different spectroscopic techniques provide complementary information, allowing for a full structural assignment and the identification of related chemical entities.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra, the protons on the aromatic ring, the methoxy (B1213986) group, the aliphatic chain, and the hydroxyl groups each produce distinct signals. For the closely related compound, 1,2-bis(3-methoxyphenyl)ethane-1,2-diol, characteristic proton signals appear for the methoxy group (δ 3.71 ppm), the benzylic protons (δ 4.68 ppm), and the aromatic protons (δ 6.71-7.26 ppm). rsc.org For this compound itself, one would expect signals for the methoxy group protons, distinct signals for the two diastereotopic protons of the CH₂OH group, a signal for the benzylic CHOH proton, and a complex pattern for the aromatic protons on the meta-substituted ring. semanticscholar.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Signals are expected for the methoxy carbon, the two carbons of the ethane-1,2-diol moiety (C1 and C2), and the six carbons of the phenyl ring. rsc.orgrsc.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignment. For instance, COSY spectra would show correlations between the benzylic proton and the methylene (B1212753) protons of the diol, while HSQC would link each proton to its directly attached carbon atom. These methods are crucial for unambiguously assigning signals, especially in complex derivatives or metabolites. kstudy.com

Solid-State NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. documentsdelivered.comlibretexts.org This technique is particularly valuable for studying polymorphism, where a compound may exist in different crystalline forms. warwick.ac.uk By analyzing the chemical shifts and anisotropic interactions in the solid state, researchers can understand intermolecular arrangements, such as hydrogen bonding involving the diol functional groups, which are averaged out in solution-state NMR. warwick.ac.ukox.ac.uk The use of high magnetic fields and techniques like magic-angle spinning (MAS) is essential to achieve high resolution in solid samples. libretexts.orgwarwick.ac.uk

| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|---|

| ¹H | Singlet | ~3.8 | Methoxy group (-OCH₃) |

| ¹H | Multiplet | ~4.7 | Benzylic proton (-CHOH) |

| ¹H | Multiplet | ~3.5-3.7 | Methylene protons (-CH₂OH) |

| ¹H | Multiplets | ~6.8-7.3 | Aromatic protons |

| ¹³C | Quaternary | ~55 | Methoxy carbon (-OCH₃) |

| ¹³C | CH | ~75 | Benzylic carbon (-CHOH) |

| ¹³C | CH₂ | ~65 | Methylene carbon (-CH₂OH) |

| ¹³C | CH/Quaternary | ~110-160 | Aromatic carbons |

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is an indispensable tool for identifying metabolites of this compound in biological matrices. pharmaron.comsemanticscholar.org HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. pharmaron.comresearchgate.net

The metabolic fate of this compound can be tracked by identifying biotransformation products. Common metabolic reactions include oxidation, hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and conjugation with glucuronic acid or sulfate (B86663). researchgate.net Each of these modifications results in a predictable mass shift from the parent molecule.

The process involves comparing the LC-HRMS profiles of control samples with those from samples exposed to the compound. mdpi.com Potential metabolites are flagged and their structures are proposed based on their accurate mass and isotopic patterns. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides further structural evidence to confirm the proposed biotransformation. pharmaron.comdntb.gov.ua

| Metabolic Transformation | Mass Change | Description |

|---|---|---|

| Oxidation (Aldehyde/Ketone Formation) | -2.0156 Da | Oxidation of a primary or secondary alcohol to a carbonyl group. |

| Oxidation (Carboxylic Acid Formation) | +13.9792 Da | Oxidation of a primary alcohol or aldehyde. |

| Hydroxylation | +15.9949 Da | Addition of a hydroxyl group, typically on the aromatic ring. |

| O-Demethylation | -14.0157 Da | Removal of the methyl group from the methoxy ether, forming a phenol. |

| Glucuronidation | +176.0321 Da | Conjugation with glucuronic acid, a major phase II metabolic pathway. |

| Sulfation | +79.9568 Da | Conjugation with a sulfate group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the diol's hydroxyl groups. cdnsciencepub.com C-O stretching vibrations for the alcohol and ether groups typically appear in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C=C stretching within the aromatic ring appears in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzene (B151609) ring. up.ac.za Benzene itself has primary absorption bands around 202 nm and a less intense secondary band around 255 nm. hnue.edu.vn The presence of substituents on the benzene ring alters the position and intensity of these bands. The methoxy group (-OCH₃), being an auxochrome with non-bonding electrons, interacts with the π-system of the ring, causing a bathochromic (red) shift to longer wavelengths. hnue.edu.vnspcmc.ac.in For aromatic compounds with methoxy substituents, these shifts can move the primary band to 223-253 nm and the secondary band to 274-307 nm. up.ac.za This technique is useful for confirming the presence of the substituted aromatic chromophore.

| Technique | Absorption Range | Corresponding Functional Group/Transition |

|---|---|---|

| IR | 3200-3600 cm⁻¹ (broad) | O-H Stretch (hydroxyl groups) |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H Stretch |

| IR | 2850-3000 cm⁻¹ | Aliphatic C-H Stretch |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| IR | 1050-1250 cm⁻¹ | C-O Stretch (alcohol and ether) |

| UV-Vis | ~220-250 nm | Primary π → π* transition |

| UV-Vis | ~270-300 nm | Secondary π → π* transition |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and its own stereoisomers, as well as for assessing its purity.

Since this compound is a chiral molecule, possessing a stereocenter at the C1 position, it can exist as a pair of enantiomers, (R)- and (S)-. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. acs.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD-H), are widely employed for separating chiral alcohols and diols. rsc.orgmdpi.com The two enantiomers exhibit different retention times, and the enantiomeric excess can be calculated from the relative areas of their corresponding peaks in the chromatogram. nih.govacs.org

Chiral Gas Chromatography (GC) can also be used, particularly for more volatile derivatives of the diol. rsc.orgacs.org Similar to chiral HPLC, this method uses a column with a chiral stationary phase to resolve the enantiomers.

| Technique | Typical Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD) | Hexane/Isopropanol mixtures | Determination of enantiomeric excess (ee) of the diol. mdpi.com |

| Chiral GC | Cyclodextrin derivatives | Helium or Hydrogen | Separation of enantiomers of the diol or its volatile derivatives. rsc.org |

Following its synthesis, this compound must be isolated from the crude reaction mixture. Preparative chromatography is the standard method for purification on a laboratory scale. rsc.org

Preparative column chromatography using silica (B1680970) gel as the stationary phase is the most common approach. rsc.orgmpg.de The crude product is loaded onto the top of a silica gel column, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. mpg.de Components of the mixture are separated based on their differing affinities for the silica gel and the eluent. The polarity of the eluent is often gradually increased (a solvent gradient) to effectively elute compounds of varying polarities. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. rsc.org The solvent is then evaporated from the combined pure fractions to yield the isolated compound. mpg.de

| Technique | Stationary Phase | Typical Eluent System | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate gradient (e.g., 4:1 to 2:1) | Purification of the crude product after synthesis. mpg.de |

| Preparative TLC | Silica Gel on glass or aluminum plates | Hexane/Ethyl Acetate | Small-scale purification or method development. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides unparalleled insight into the molecular structure, conformation, and intermolecular interactions that govern the solid-state properties of a compound. However, a comprehensive search of scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported.

While crystallographic data for the specific target compound is not available, studies on closely related molecules provide valuable comparative insights into the potential structural features of this compound. It is crucial to note that these are distinct compounds, and their crystal structures are not directly representative of this compound.

For illustrative purposes, crystallographic data has been reported for analogous compounds such as 1,2-bis(3-methoxyphenyl)ethane-1,2-dione (B1585801) and 1,1,2,2-tetrakis(3-methoxyphenyl)ethane-1,2-diol. nih.govcdnsciencepub.comcdnsciencepub.com For instance, a study on 1,1,2,2-tetrakis(3-methoxyphenyl)ethanone, a rearrangement product of the corresponding diol, detailed its crystal structure. The crystals were identified as monoclinic with the space group P21/c. cdnsciencepub.com Such analyses determine unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the molecule's solid-state conformation.

The investigation of related structures, like 1,2-bis(pyridin-2-yl)ethane-1,2-diol, further highlights the type of information that can be gleaned from X-ray crystallography. In this meso compound, the molecules were found to lie on inversion centers and were linked into ribbons. researchgate.net This demonstrates how crystallographic studies can reveal the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Although a specific crystallographic report for this compound is absent, the principles of the technique and the data from related structures underscore the potential for future research. A successful crystallographic analysis of this compound would definitively establish its molecular geometry, the conformation of the ethanediol and methoxyphenyl groups, and the nature of the hydrogen-bonding networks in the solid state. Such data would be invaluable for computational modeling, understanding its physical properties, and for comparative structural studies.

Future Directions and Emerging Research Avenues for 1 3 Methoxyphenyl Ethane 1,2 Diol

Development of Novel Stereoselective Synthetic Strategies

The synthesis of optically pure 1,2-diols is a cornerstone of modern organic chemistry, as the stereochemistry of these motifs is crucial for their function in pharmaceuticals and chiral materials. nih.govnih.gov While general methods for diol synthesis exist, such as the aerobic dioxygenation of alkenes, future research on 1-(3-Methoxyphenyl)ethane-1,2-diol will likely focus on developing highly efficient and stereoselective synthetic routes. acs.org The catalytic asymmetric synthesis of enantioenriched 1,2-diols from simple chemicals remains a significant challenge, often hampered by issues of regioselectivity and the need for expensive or toxic metal catalysts. nih.govnih.gov

Future synthetic strategies for producing enantiomerically pure this compound could include:

Asymmetric Dihydroxylation: The application of well-established protocols, such as the Sharpless asymmetric dihydroxylation, to 3-methoxystyrene would be a direct approach to obtaining the chiral diol. Research could focus on optimizing catalysts and reaction conditions to achieve high enantiomeric excess and yield.

Chemo-enzymatic Synthesis: The use of enzymes, such as lipases or epoxide hydrolases, offers a green and highly selective alternative for resolving racemic mixtures of the diol or its precursors. qmul.ac.ukmdpi.com This could involve the selective enzymatic acylation or hydrolysis of one enantiomer, allowing for the easy separation of the two.

Chiral Pool Synthesis: Utilizing readily available and inexpensive chiral starting materials to construct the target molecule is another promising avenue. This strategy leverages existing stereocenters to induce the desired stereochemistry in the final product.

Modern Catalytic Methods: The development of novel catalytic systems, including organocatalysis or earth-abundant metal catalysis, could provide more sustainable and cost-effective methods for stereoselective synthesis. nih.gov For instance, a modular approach involving the temporary masking of a diol group to control C(sp³)–H functionalization has been shown to be effective for other diols and could be adapted for this specific compound. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Asymmetric Dihydroxylation | Direct conversion of 3-methoxystyrene to the chiral diol using a chiral catalyst (e.g., osmium-based with a chiral ligand). | High predictability and potential for high enantioselectivity. | Catalyst optimization, ligand design, and reaction engineering. |

| Chemo-enzymatic Resolution | Enzymatic resolution of a racemic mixture of the diol or a precursor, often via selective acylation or hydrolysis. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, optimization of reaction media, and process scale-up. |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring, enantiomerically pure compound that contains a suitable structural fragment. | Avoids the need for an asymmetric catalyst or resolution step. | Identification of suitable starting materials and efficient reaction pathways. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze the stereoselective formation of the diol. | Metal-free, often less sensitive to air and moisture. | Design of new organocatalysts and exploration of reaction mechanisms. |

Exploration of Untapped Biological Interaction Mechanisms

The biological profile of this compound is largely unexplored. However, its structural features—a vicinal diol and a methoxyphenyl group—are present in numerous biologically active molecules and natural products. ontosight.ai This suggests that the compound could participate in a range of biological interactions that are yet to be investigated.

Future research should aim to elucidate these potential interactions:

Metabolic Profiling: A key area of investigation is the role of this diol as a potential metabolite. It could be formed in vivo from the detoxification of related xenobiotics, such as epoxides, through the action of enzymes like microsomal epoxide hydrolase (mEH). qmul.ac.ukkegg.jp Understanding its formation, further metabolism, and biological activity is crucial for toxicology and pharmacology.

Enzyme Modulation: The diol moiety could interact with the active sites of various enzymes, such as dehydrogenases, transferases, or hydrolases. Research could screen the compound against panels of enzymes to identify potential inhibitory or activating effects. The hydroxyl and methoxy (B1213986) groups are capable of forming hydrogen bonds, which are critical for molecular recognition at biological targets. ontosight.ai

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. Studies on related curcuminoid diol derivatives have investigated their antioxidant capabilities. researchgate.net Future research could assess the ability of this compound to scavenge free radicals and modulate inflammatory pathways.

Receptor Binding Assays: High-throughput screening of the compound against a wide array of cellular receptors could uncover unexpected biological activities, providing starting points for medicinal chemistry programs.

Integration into Advanced Materials Science Research

Beyond biology, the structure of this compound makes it an intriguing building block for advanced materials, particularly in the field of supramolecular chemistry. beilstein-journals.org This area of research focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.org The focus here is on fundamental discovery rather than specific product development.

Emerging research avenues in materials science could include:

Organogelators: The two hydroxyl groups of the diol are excellent hydrogen bond donors and acceptors. This functionality could enable the molecule to self-assemble into extended one-dimensional networks in organic solvents, leading to the formation of supramolecular organogels. Research would involve studying the gelation properties in various solvents and characterizing the resulting nanoscale fibrillar structures.

Liquid Crystals: The combination of a rigid phenyl ring and the flexible diol side chain could impart liquid crystalline properties. By modifying the molecular structure, for example, by adding longer alkyl chains, it might be possible to design new thermotropic or lyotropic liquid crystals.

Supramolecular Polymers and Foldamers: The molecule could serve as a monomeric unit for the construction of supramolecular polymers held together by hydrogen bonds. Furthermore, its integration into larger oligomeric structures could lead to the formation of foldamers—artificial molecules that mimic the folding of proteins and nucleic acids into well-defined three-dimensional shapes. beilstein-journals.org

Crystal Engineering: A systematic study of the crystallization behavior of the pure enantiomers and the racemic mixture could reveal how intermolecular interactions govern the packing in the solid state. This is fundamental to designing crystalline materials with specific physical properties.

Computational Design of Novel Diol-Based Scaffolds

Computational chemistry provides powerful tools for designing novel molecules and predicting their properties before undertaking laborious and costly synthesis. uliege.be Using this compound as a core structure, computational methods can guide the development of new scaffolds for applications in medicinal chemistry and materials science. nih.gov

Future computational research could focus on:

Virtual Library Generation: Creating large, diverse libraries of virtual compounds by computationally modifying the this compound scaffold. Substituents could be varied at the phenyl ring, or the diol functionality could be derivatized to explore a vast chemical space.

In Silico Screening: These virtual libraries can be screened against biological targets using molecular docking to identify potential drug candidates. acs.org Similarly, computational tools can predict material properties, such as the potential for self-assembly or the electronic characteristics of the designed molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the diol scaffold and its derivatives. uliege.be In the context of materials science, these simulations can provide insights into the early stages of self-assembly, revealing how molecules aggregate to form larger supramolecular structures.

Quantum Mechanical (QM) Calculations: QM methods can provide highly accurate information about the electronic structure, reactivity, and intermolecular interaction energies of the scaffold. This information is invaluable for understanding reaction mechanisms and for parameterizing simpler models used in large-scale simulations.

By leveraging these computational approaches, researchers can rationally design novel diol-based scaffolds with tailored properties, accelerating the discovery and development process. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)ethane-1,2-diol, and how is its structure confirmed?

The compound is synthesized via anti-dihydroxylation of olefins using peroxyacetic acid generated in situ. Key steps include reacting a 3-methoxyphenyl-substituted olefin with peroxyacetic acid under controlled conditions. Structural confirmation employs:

Q. Which analytical techniques are critical for assessing the purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups and aromatic substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

- Elemental Analysis : Confirms C, H, and O composition within ±0.3% deviation .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence oxidative degradation pathways in radical-mediated reactions?

The electron-donating methoxy group increases aromatic ring electron density, which can hinder radical attack on the side chain. In alkaline conditions with hydroxyl (HO•) or oxyl anion (O•–) radicals:

- The diol side chain (C1–C2) is preferentially oxidized over the aromatic ring .

- Comparative studies with non-methoxy analogs (e.g., 1-phenylethane-1,2-diol) show slower degradation rates due to reduced radical accessibility .

- Experimental design : React the compound with HO at pH 12.0 (70°C), monitor degradation via HPLC, and quantify products like glyoxylic acid or aromatic aldehydes .

Q. How can researchers resolve contradictions in metabolic outcomes between animal models and human studies involving ethylene glycol derivatives?

- Dose dependency : Low doses of ethane-1,2-diol analogs in rats induce metabolic alkalosis (high bicarbonate), while human toxicity involves metabolic acidosis from glycolic acid accumulation .

- Mitigation strategies : Co-administer inhibitors of alcohol dehydrogenase (e.g., fomepizole) to block hepatic metabolism to oxalic acid .

- Model refinement : Use transgenic mice expressing human metabolizing enzymes to better approximate human responses .

Q. What electrochemical methods elucidate the redox behavior of this compound?

- Cyclic Voltammetry (CV) : Compare oxidation potentials with simpler analogs (e.g., 1,2-dimethoxybenzene) to assess electron-rich aromatic ring effects. The methoxy group lowers oxidation potential, favoring cation radical formation .